molecular formula C12H14ClNO2 B14829182 3-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide

3-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide

Katalognummer: B14829182
Molekulargewicht: 239.70 g/mol
InChI-Schlüssel: RCYJYEPXUUGEDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.701 g/mol . It is characterized by the presence of a chloro group, a cyclopropoxy group, and a dimethylbenzamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide typically involves the reaction of 3-chloro-2-hydroxybenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide
  • 3-Chloro-N-cyclopropyl-2,4-dimethylbenzamide

Uniqueness

3-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .

Eigenschaften

Molekularformel

C12H14ClNO2

Molekulargewicht

239.70 g/mol

IUPAC-Name

3-chloro-2-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C12H14ClNO2/c1-14(2)12(15)9-4-3-5-10(13)11(9)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3

InChI-Schlüssel

RCYJYEPXUUGEDS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C(=CC=C1)Cl)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.